

# A Comparative Guide to NLRP3 Inflammasome Inhibitors: AZ14240475 and MCC950

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## Compound of Interest

Compound Name: AZ14240475

Cat. No.: B15573038

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The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver in a host of inflammatory diseases. Its role in converting pro-inflammatory cytokines, such as IL-1 $\beta$  and IL-18, into their mature forms makes it a prime therapeutic target. This guide provides a comparative analysis of two small molecule inhibitors of the NLRP3 inflammasome: a novel compound from an AstraZeneca and Mitsubishi Tanabe Pharma collaboration, exemplified by data from recent patent literature and referred to here as **AZ14240475** for the purpose of this guide, and the well-characterized benchmark inhibitor, MCC950.

This comparison aims to provide an objective overview of their efficacy, supported by available experimental data, to aid researchers in their selection of appropriate tools for preclinical studies. It is important to note that the data presented for **AZ14240475** and MCC950 are derived from different studies and experimental conditions; therefore, a direct head-to-head comparison should be interpreted with caution.

## Quantitative Performance Data

The following tables summarize the available quantitative data for **AZ14240475** and MCC950, offering a basis for comparing their potency and efficacy.

Table 1: In Vitro Potency of NLRP3 Inhibitors

Compound	Assay System	Readout	IC50 / EC50
AZ14240475 (Exemplified Compound)	THP-1 ASC-GFP cells	NLRP3 Activity	EC50 = 0.011 $\mu$ M (11 nM)[1]
Nigericin-stimulated THP-1 cells	IL-1 $\beta$ Release	IC50 = 0.006 $\mu$ M (6 nM)[1]	
BzATP-stimulated THP-1 cells	IL-1 $\beta$ Release	IC50 = 0.023 $\mu$ M (23 nM)[2]	
MCC950	LPS-primed mouse Bone Marrow-Derived Macrophages (BMDMs) + ATP	IL-1 $\beta$ Release	IC50 $\approx$ 7.5 nM[3]
LPS-primed Human Monocyte-Derived Macrophages (HMDMs)	IL-1 $\beta$ Release	IC50 $\approx$ 8.1 nM	
Ex vivo samples from Muckle-Wells syndrome patients	IL-1 $\beta$ Release	Active at nanomolar concentrations[3]	

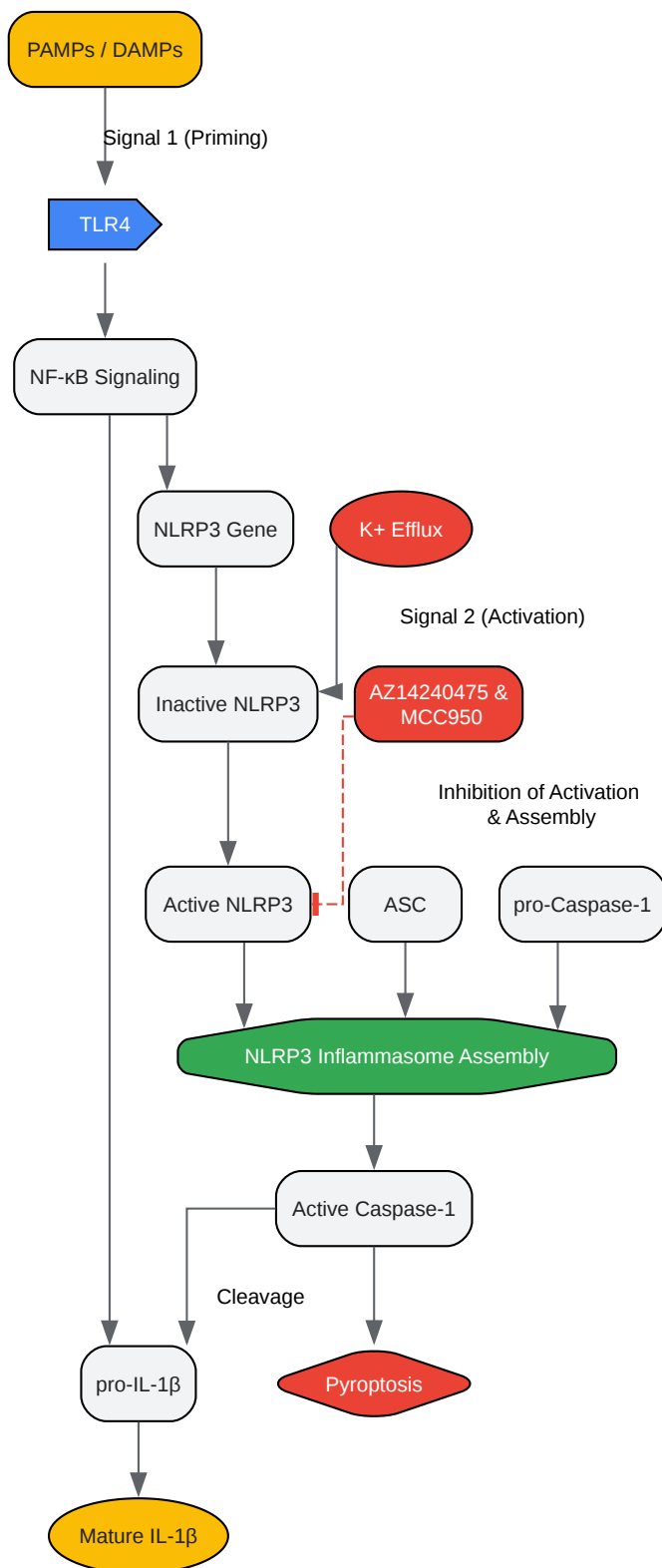
Table 2: In Vivo Efficacy of NLRP3 Inhibitors

Compound	Animal Model	Dosage	Effect
AZ14240475 (Exemplified Compound)	Male BALB/cAJcl mice	1 and 3 mg/kg p.o.	94% and 99% reduction in IL-1 $\beta$ production, respectively[1]
MCC950	Mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS)	Not specified in snippets	Rescued neonatal lethality[3]
Mouse model of Experimental Autoimmune Encephalomyelitis (EAE)	Not specified in snippets	Attenuated disease severity[3]	

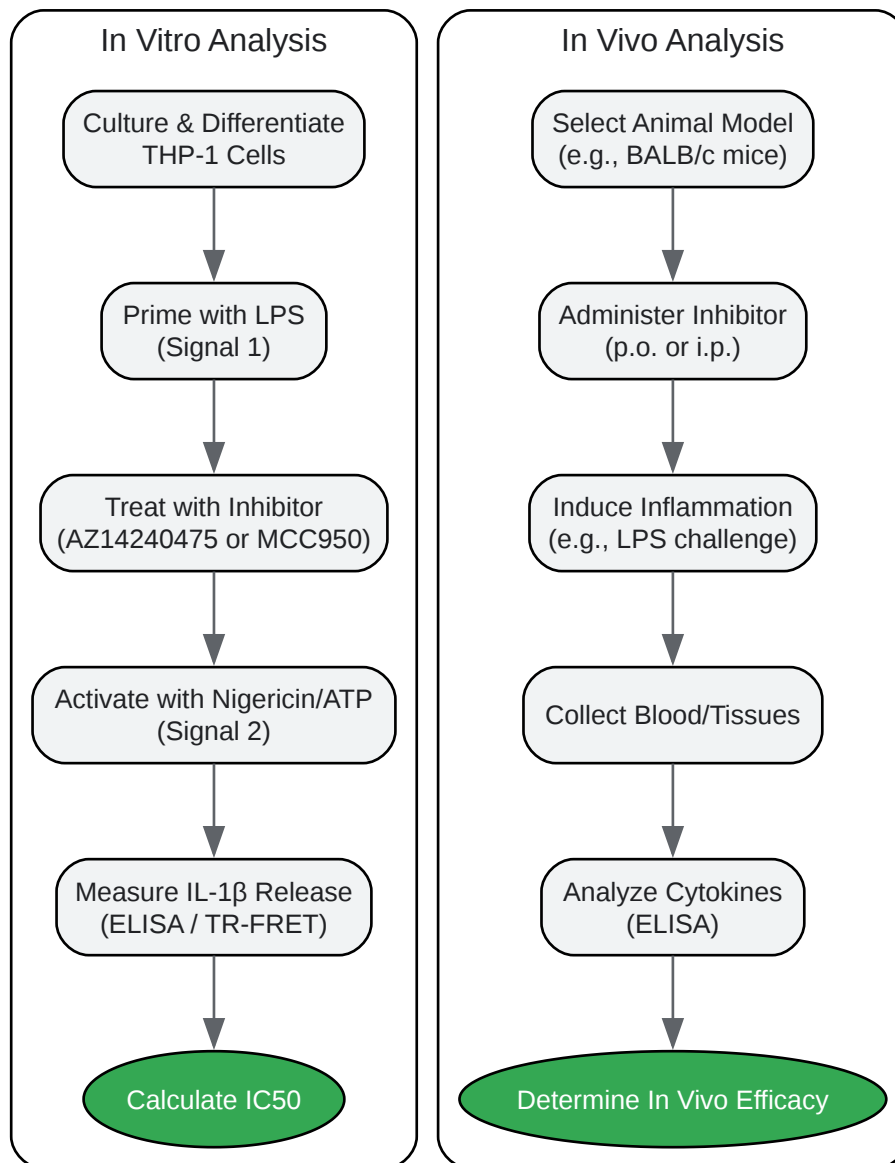
## Mechanism of Action and Signaling Pathway

Both **AZ14240475** and MCC950 are direct inhibitors of the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. MCC950 has been shown to bind to the Walker B motif within the NACHT domain of NLRP3, which inhibits its ATPase activity and locks the protein in an inactive conformation. This prevents the downstream recruitment of the adaptor protein ASC and pro-caspase-1, thereby blocking the maturation and release of IL-1 $\beta$  and IL-18. While the precise binding site of **AZ14240475** is not detailed in the available literature, its potent inhibition of NLRP3 activity and IL-1 $\beta$  release suggests a direct interaction with a critical component of the NLRP3 inflammasome.

## NLRP3 Inflammasome Activation and Inhibition



## General Experimental Workflow for Comparing NLRP3 Inhibitors



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